2-methoxy-5-(1H-tetrazol-1-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-5-(1H-tetrazol-1-yl)aniline is a chemical compound with the molecular formula C8H9N5O It is a derivative of aniline, where the aniline ring is substituted with a methoxy group at the 2-position and a tetrazolyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the [2+3] cycloaddition reaction between a nitrile and an azide . This reaction can be carried out under various conditions, often requiring the in situ generation of hydrazoic acid, which is highly toxic and explosive . The reaction conditions may involve the use of strong Lewis acids or amine salts to activate the azide .
Industrial Production Methods
Industrial production methods for 2-methoxy-5-(1H-tetrazol-1-yl)aniline are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This may involve the use of continuous flow reactors and other advanced techniques to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-5-(1H-tetrazol-1-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinone derivatives, while reduction of a nitro group would produce an amine.
Scientific Research Applications
2-methoxy-5-(1H-tetrazol-1-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It may be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-methoxy-5-(1H-tetrazol-1-yl)aniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The tetrazole ring can mimic carboxylic acid groups, allowing the compound to interact with biological molecules in a similar manner .
Comparison with Similar Compounds
Similar Compounds
2-methyl-5-(1H-tetrazol-1-yl)aniline: Similar structure but with a methyl group instead of a methoxy group.
3-methoxy-5-(1H-tetrazol-1-yl)aniline: Similar structure but with the methoxy group at the 3-position.
Uniqueness
2-methoxy-5-(1H-tetrazol-1-yl)aniline is unique due to the specific positioning of the methoxy and tetrazolyl groups, which can influence its chemical reactivity and biological activity. The presence of the methoxy group can enhance its solubility and potentially its ability to cross biological membranes.
Properties
IUPAC Name |
2-methoxy-5-(tetrazol-1-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O/c1-14-8-3-2-6(4-7(8)9)13-5-10-11-12-13/h2-5H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUIVSRCLMJWTGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=NN=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.